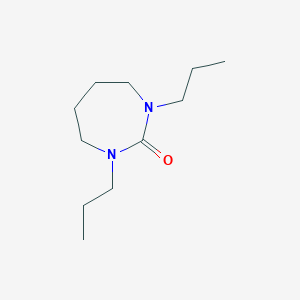
1,3-Dipropyl-1,3-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dipropyl-1,3-diazepan-2-one is a chemical compound with the molecular formula C10H20N2O It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropyl-1,3-diazepan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. For example, the reaction of 1,3-diaminopropane with a propyl ketone under acidic or basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
化学反応の分析
Types of Reactions
1,3-Dipropyl-1,3-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
科学的研究の応用
1,3-Dipropyl-1,3-diazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dipropyl-1,3-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,3-Diazepan-2-one: A structurally similar compound with different substituents.
1,3-Diphenyl-1,3-diazepan-2-one: Another diazepane derivative with phenyl groups instead of propyl groups.
Uniqueness
1,3-Dipropyl-1,3-diazepan-2-one is unique due to its specific propyl substituents, which can influence its chemical reactivity and biological activity. The presence of propyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of proteins or membranes .
特性
CAS番号 |
89913-90-6 |
|---|---|
分子式 |
C11H22N2O |
分子量 |
198.31 g/mol |
IUPAC名 |
1,3-dipropyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C11H22N2O/c1-3-7-12-9-5-6-10-13(8-4-2)11(12)14/h3-10H2,1-2H3 |
InChIキー |
DOXOZWYPIBQNAB-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCCN(C1=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


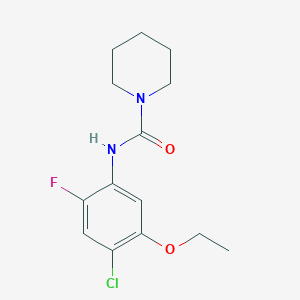
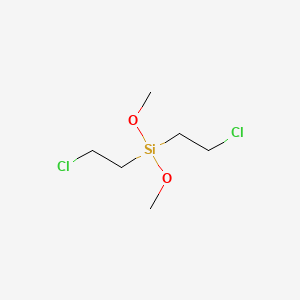
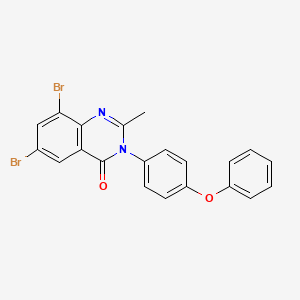
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)

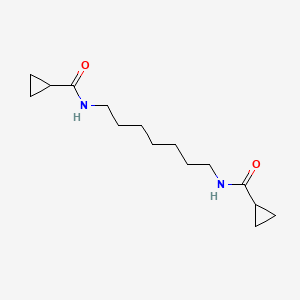
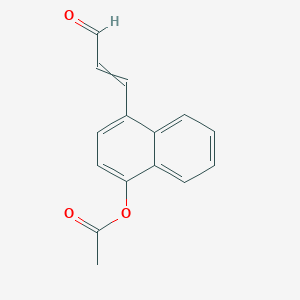
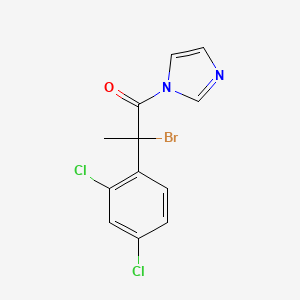
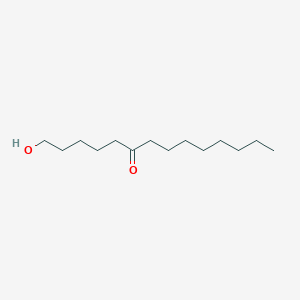
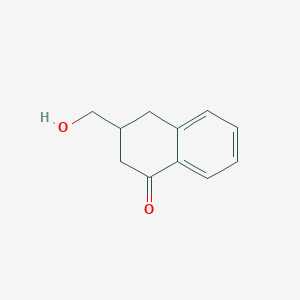
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
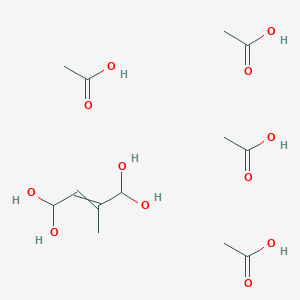
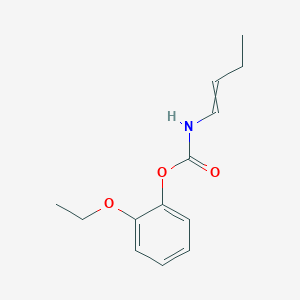
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
